2-Bromo-5-(trifluoromethyl)benzaldehyde
Overview
Description
Dibenzepin is a tricyclic antidepressant widely used in Europe for the treatment of major depressive disorder. It is known for its efficacy and relatively fewer side effects compared to other tricyclic antidepressants like imipramine . Dibenzepin is also used in the treatment of chronic neuropathic pain .
Preparation Methods
Dibenzepin can be synthesized through various methods. One common synthetic route involves the N-arylation of appropriate indoles followed by acid-catalyzed rearrangement . This method is efficient and allows for the addition of various side chains to the dibenzepin structure. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Dibenzepin undergoes several types of chemical reactions, including:
Oxidation: Dibenzepin can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert dibenzepin to its reduced forms using reagents like lithium aluminum hydride.
Substitution: Dibenzepin can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dibenzepin has several scientific research applications:
Chemistry: Dibenzepin is used as a model compound in the study of tricyclic antidepressants and their chemical properties.
Biology: In biological research, dibenzepin is used to study its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Dibenzepin is primarily used in the treatment of major depressive disorder and chronic neuropathic pain.
Mechanism of Action
Dibenzepin acts as a selective norepinephrine reuptake inhibitor, which increases the levels of norepinephrine in the brain and helps alleviate symptoms of depression . It also has potent antihistamine properties, which contribute to its sedative effects . Unlike many other tricyclic antidepressants, dibenzepin has minimal effects on serotonin and dopamine reuptake .
Comparison with Similar Compounds
Dibenzepin is similar to other tricyclic antidepressants such as imipramine, clomipramine, and amitriptyline. it is unique in its selective inhibition of norepinephrine reuptake and its minimal effects on serotonin and dopamine reuptake . This makes dibenzepin a preferred choice for patients who may not tolerate the side effects of other tricyclic antidepressants .
Similar Compounds
- Imipramine
- Clomipramine
- Amitriptyline
- Doxepin
- Nortriptyline
Biological Activity
2-Bromo-5-(trifluoromethyl)benzaldehyde is an organic compound characterized by its unique molecular structure, which includes a bromine atom at the second position and a trifluoromethyl group at the fifth position of the benzaldehyde ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, although specific biological activity data remains limited.
The molecular formula of this compound is . The presence of both bromine and trifluoromethyl groups significantly influences its chemical reactivity and biological interactions. The trifluoromethyl group is known to enhance lipophilicity, which can affect the pharmacokinetics of compounds in biological systems .
Biological Activity Overview
While direct research on the biological activity of this compound is sparse, insights can be drawn from studies on structurally similar compounds. Halogenated benzaldehydes often exhibit antimicrobial and antifungal properties, suggesting that this compound may possess similar activities .
Potential Biological Activities:
- Antimicrobial Activity : Compounds with halogen substitutions frequently demonstrate significant antimicrobial effects. Studies have indicated that trifluoromethylated compounds can enhance biological activity due to increased membrane permeability and interaction with biological targets .
- Cytotoxicity : Similar structures have shown cytotoxic effects in various cancer cell lines. For instance, some trifluoromethyl-substituted compounds have been evaluated for their ability to inhibit cancer cell proliferation, suggesting a potential avenue for further investigation with this compound .
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds, providing context for the potential effects of this compound:
- Antimicrobial Studies : Research on fluorinated benzaldehydes has demonstrated their effectiveness against various microbial strains. For example, a study on 5-trifluoromethyl-2-formylphenylboronic acid showed promising antimicrobial properties, indicating that similar structural motifs could yield beneficial biological activities .
- Cytotoxicity Testing : In a study investigating steroid derivatives, compounds with trifluoromethyl groups exhibited significant cytotoxicity against hormone-dependent cancer cells (e.g., LNCaP and T47-D), with IC50 values indicating effective inhibition of cell growth . This suggests that this compound may also warrant exploration in cancer research.
- Mechanism of Action : While specific mechanisms for this compound are not documented, compounds with similar halogenation patterns often interact with nucleophiles and electrophiles in biochemical pathways, potentially affecting enzyme activity or cellular signaling processes .
Comparative Analysis
The following table compares this compound with related halogenated benzaldehydes to highlight differences in structure and potential activity:
Compound Name | Structure Features | Notable Properties |
---|---|---|
This compound | Bromine at position 2; trifluoromethyl at position 5 | Potential antimicrobial and cytotoxic activities |
4-Bromo-3-(trifluoromethyl)benzaldehyde | Bromine at para position; trifluoromethyl group | Different reactivity profile compared to ortho-substituted analogs |
2-Chloro-5-(trifluoromethyl)benzaldehyde | Chlorine instead of bromine | Generally less reactive than brominated analogs |
Safety and Toxicology
While specific toxicity data for this compound is limited, the compound is classified as an irritant and should be handled with care. Long-term exposure is not thought to produce chronic adverse effects according to available safety data sheets (SDS) .
Properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOBJYGHQOLWOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00907984 | |
Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00907984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102684-91-3, 875664-28-1 | |
Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00907984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 875664-28-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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